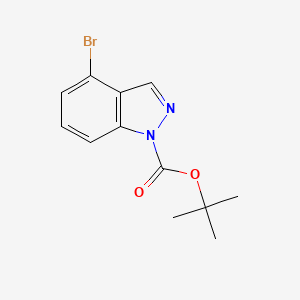

tert-Butyl 4-bromo-1H-indazole-1-carboxylate

Description

Isotopic Composition

Bromine exists as two stable isotopes: ⁷⁹Br (50.69% natural abundance) and ⁸¹Br (49.31% natural abundance). The molecular weight of bromine (79.904 amu) is derived from this isotopic distribution:

$$

\text{Atomic weight of Br} = (0.5069 \times 78.9183361) + (0.4931 \times 80.916289) = 79.904 \, \text{amu}

$$

In This compound , the presence of bromine introduces isotopic complexity. Mass spectrometry would reveal a characteristic M+2 peak at approximately 1:1 intensity relative to the molecular ion due to the near-equal abundance of ⁷⁹Br and ⁸¹Br.

| Isotope | Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ⁷⁹Br | 78.9183361 | 50.69 |

| ⁸¹Br | 80.916289 | 49.31 |

Stereochemical Features

Tautomerism:

Indazole exists in three tautomeric forms: 1H-indazole , 2H-indazole , and 3H-indazole . For this compound, the 1H-indazole tautomer is stabilized by the tert-butyl carboxylate group at position 1, which prevents proton migration to position 2. Computational studies confirm that 1H-indazole is thermodynamically favored over 2H-indazole by 3.6–4.1 kcal/mol .Stereocenters:

The molecule lacks chiral centers, as the indazole ring and substituents are planar or symmetrically substituted. The tert-butyl group adopts a conformationally rigid structure due to steric hindrance.Crystal Packing: X-ray diffraction data for analogous indazole derivatives show that intermolecular hydrogen bonds (e.g., C=O···H–N) stabilize the solid-state structure. However, specific crystallographic data for this compound remain unpublished.

Properties

IUPAC Name |

tert-butyl 4-bromoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPGIHEBLOESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653355 | |

| Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926922-37-4 | |

| Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

1-Boc-4-bromo-1H-indazole, also known as tert-Butyl 4-bromo-1H-indazole-1-carboxylate or tert-butyl 4-bromoindazole-1-carboxylate, is a biochemical reagent. It is primarily targeted towards the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways. These pathways play a crucial role in cell signaling, growth, and survival.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-bromo-1H-indazole-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate various signaling pathways within cells. Additionally, this compound has been shown to bind to specific proteins, altering their function and stability.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival. It can also induce apoptosis, or programmed cell death, in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, this compound prevents the transfer of phosphate groups, thereby blocking the downstream signaling events that are essential for cell growth and survival. Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit target kinases and modulate signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances. It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific transporters or binding proteins, which facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production.

Biological Activity

Tert-butyl 4-bromo-1H-indazole-1-carboxylate is a synthetic compound that belongs to the indazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C13H15BrN2O2

- Molar Mass : Approximately 315.14 g/mol

- Structure : The compound features a tert-butyl group, a bromine atom at the 4-position, and a carboxylate functional group attached to the indazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indazole core facilitates interactions through:

- Hydrogen Bonding : Engaging with amino acid residues in proteins.

- π-π Stacking : Interacting with aromatic systems in nucleic acids and proteins.

- Hydrophobic Interactions : Enhancing binding affinity with lipid membranes and hydrophobic pockets in proteins.

These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Antimicrobial Properties

Indazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Exhibits efficacy against fungal strains like Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation .

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Case Studies and Research Findings

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting specific biological pathways. Its structural characteristics make it suitable for:

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-bromo-1H-indazole-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer, viral infections, and inflammatory diseases. Its biological activity is attributed to its ability to interact with various biological targets through its indazole core.

Key Findings :

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Antiviral Properties : Studies suggest potential efficacy against viral pathogens, making it a candidate for antiviral drug development.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules essential for drug discovery and development.

Applications :

- Utilized in the synthesis of novel compounds with enhanced therapeutic profiles.

- Serves as an intermediate in the preparation of other indazole derivatives.

Material Science

In material science, this compound is employed in developing advanced materials with specific electronic and optical properties.

Applications :

- Formulation of polymers and coatings that require enhanced durability.

- Development of materials suitable for electronic applications due to their unique chemical properties.

Biochemical Research

The compound is widely used in biochemical studies related to enzyme inhibition and receptor binding, aiding in the identification of new therapeutic targets.

Research Insights :

- Investigations into its interaction with enzymes have provided insights into potential mechanisms for drug action.

- Its ability to modulate receptor activity has implications for designing new pharmacological agents.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The results indicated that certain modifications to the indazole structure significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Material Development

Research conducted at a leading materials science institute explored the use of this compound in creating novel polymer composites. The findings revealed improved mechanical properties and thermal stability compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine and Carboxylate Variations

tert-Butyl 4-bromo-1H-indazole-5-carboxylate (CAS: 898747-24-5)

- Structural Differences : Bromine at the 4-position and carboxylate at the 5-position (vs. 1-position in the target compound).

- Impact : The shifted carboxylate alters electronic distribution, reducing steric hindrance near the bromine. This isomer shows higher reactivity in nucleophilic aromatic substitution (SNAr) due to improved accessibility of the bromine site .

- Applications : Preferred for regioselective coupling reactions where steric factors dominate.

Methyl 5-bromo-1H-indazole-7-carboxylate (CAS: 885518-49-0)

- Structural Differences : Methyl ester at the 7-position and bromine at the 5-position.

- Impact : The smaller methyl group increases solubility in polar aprotic solvents but reduces thermal stability compared to tert-butyl esters. Bromine at the 5-position directs electrophilic attacks to the 4-position, contrasting with the target compound’s 4-bromo reactivity .

Core Heterocycle Modifications

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 132873-77-9)

- Structural Differences : Benzoimidazole core (vs. indazole) with a bromomethyl substituent.

- Impact : The benzoimidazole core has lower aromatic stability due to reduced nitrogen lone-pair delocalization. The bromomethyl group enables alkylation reactions, unlike the target compound’s bromoaryl reactivity. Applications include polymer chemistry and alkylating agent synthesis .

tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

- Structural Differences : Imidazole core (vs. indazole) with a formyl group at the 4-position.

- Impact : The formyl group facilitates condensation reactions (e.g., hydrazine coupling), while the smaller imidazole core increases metabolic instability. This compound is less suited for cross-coupling but valuable in heterocyclic expansion strategies .

Functional Group and Substituent Variations

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS: 1394899-06-9)

- Structural Differences : Indole core (vs. indazole) with methoxy and formyl groups.

- Impact : The indole core’s single nitrogen atom reduces hydrogen-bonding capacity, while the formyl group introduces electrophilic reactivity. The methoxy group enhances solubility in alcohols but complicates deprotection steps .

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS: 1359828-81-1)

- Structural Differences : Trimethylsilyl (TMS) group at the 2-position of an indole core.

- Impact : The TMS group provides steric protection and silicon-directed reactivity, enabling regioselective functionalization. However, the indole core’s reduced aromaticity compared to indazole limits stability under acidic conditions .

Data Tables: Key Comparative Properties

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Reactivity | Primary Applications |

|---|---|---|---|---|---|

| tert-Butyl 4-bromo-1H-indazole-1-carboxylate | Indazole | 4-Br, 1-Boc | 309.15 | Cross-coupling, SNAr | Pharmaceutical intermediates |

| tert-Butyl 4-bromo-indazole-5-carboxylate | Indazole | 4-Br, 5-Boc | 309.15 | Regioselective coupling | Agrochemical synthesis |

| Methyl 5-bromo-indazole-7-carboxylate | Indazole | 5-Br, 7-COOMe | 269.11 | Electrophilic substitution | Fluorescent probes |

| tert-Butyl 4-(bromomethyl)-benzoimidazole | Benzoimidazole | 4-BrCH₂, 1-Boc | 326.20 | Alkylation, polymer chemistry | Material science |

| tert-Butyl 4-formyl-imidazole-1-carboxylate | Imidazole | 4-CHO, 1-Boc | 212.23 | Condensation reactions | Heterocyclic expansion |

Preparation Methods

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formation of Indazole Core | Starting from 4-bromoindole, cyclization under acidic or basic conditions | Ensures the indazole scaffold is formed with bromine at position 4 |

| 2 | Protection of N1 with tert-Butyl Carbamate | Reaction with di-tert-butyl dicarbonate ((Boc)2O) in presence of base (e.g., triethylamine) | Forms tert-butyl carbamate at N1, enhancing stability and solubility |

| 3 | Purification | Column chromatography or recrystallization | Yields pure tert-butyl 4-bromo-1H-indazole-1-carboxylate |

Reaction Conditions and Optimization

- The protection step is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature to avoid side reactions.

- The use of mild bases like triethylamine or sodium bicarbonate facilitates smooth carbamate formation.

- Bromination (if required) is commonly performed using N-bromosuccinimide (NBS) under controlled temperature to selectively brominate at the 4-position without affecting other sites.

Industrial and Laboratory Scale Preparation

Industrial synthesis often adapts the laboratory route with optimizations:

- Continuous Flow Reactors: For efficient heat and mass transfer, improving reaction times and yields.

- Automated Synthesis Platforms: To enhance reproducibility and throughput.

- Purification: Use of crystallization over chromatography for scalability and cost-effectiveness.

Analytical and Research Findings on Preparation

- Purity and Yield: The tert-butyl carbamate protecting group improves the compound's stability during synthesis, leading to higher yields and easier purification.

- Reaction Selectivity: Bromination at the 4-position is highly selective when using NBS under controlled conditions, minimizing polybromination.

- Solubility: The tert-butyl group enhances solubility in organic solvents, facilitating handling and reaction processing.

Summary Table of Preparation Methods

| Preparation Aspect | Details | Comments |

|---|---|---|

| Starting Material | 4-bromoindole or 4-bromo-1H-indazole | Commercially available |

| Key Reagents | Di-tert-butyl dicarbonate ((Boc)2O), NBS, base | Triethylamine commonly used |

| Reaction Conditions | 0°C to RT, anhydrous solvents | Controlled temperature essential |

| Protection Step | Formation of tert-butyl carbamate at N1 | Enhances stability and solubility |

| Bromination (if required) | NBS in organic solvent | Selective bromination at 4-position |

| Purification | Chromatography or recrystallization | Ensures high purity |

| Scale-up Techniques | Continuous flow, automated synthesis | For industrial production |

Q & A

Q. What is the role of the tert-butyl group in tert-Butyl 4-bromo-1H-indazole-1-carboxylate, and how does it influence synthetic strategies?

The tert-butyl group acts as a protecting group for the indazole nitrogen, enhancing solubility in organic solvents and sterically shielding reactive sites during multi-step syntheses. For example, in Boc (tert-butoxycarbonyl) protection strategies, it is cleaved under acidic conditions (e.g., TFA or HCl) without affecting other functional groups . This is critical in peptide coupling or palladium-catalyzed cross-coupling reactions, where selective deprotection is required.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Storage : Refrigerate in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

- Handling : Use electrostatic-safe equipment and explosion-proof fume hoods to mitigate fire risks from volatile solvents .

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Inspect gloves for integrity before use .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regioselective bromination at the 4-position and Boc-group integrity. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 297.02 for C₁₂H₁₄BrN₂O₂) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can cross-coupling reactions involving the 4-bromo substituent be optimized?

The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include:

Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

- Use SHELXL for refinement: Apply anisotropic displacement parameters and twin refinement for high-resolution data .

- Validate with ORTEP-3 : Visualize thermal ellipsoids to identify disorder or overfitting .

- Compare with DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess theoretical bond lengths .

Q. What methodologies are used to analyze hydrogen-bonding patterns in crystals of this compound?

Apply graph set analysis (Etter’s formalism) to classify motifs (e.g., D(2) chains or R₂²(8) rings). Tools like Mercury CSD quantify donor-acceptor distances (<3.2 Å) and angles (>120°) . For example, intermolecular N–H···O interactions may stabilize crystal packing.

Q. How do solvent effects influence conformational analysis of the tert-butyl group?

- Low-Temperature NMR : At 183 K, axial-equatorial isomerism of the tert-butyl group is observable. Solvents like CDCl₃ stabilize equatorial conformers due to dipole interactions .

- DFT with Explicit Solvent : Include 3–5 explicit solvent molecules (e.g., MeOH) in calculations to reproduce experimental conformer ratios .

Q. How can structure-activity relationships (SAR) guide the design of indazole derivatives?

- Bromine Replacement : Substitute Br with CN or CF₃ for electronic modulation .

- Core Modifications : Compare bioactivity of 4-bromo vs. 6-bromo analogs (e.g., tert-Butyl 6-bromo-1H-indazole-1-carboxylate, CAS 877264-77-2) .

- Pharmacophore Modeling : Use docking studies to predict binding affinity with targets like kinase enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.